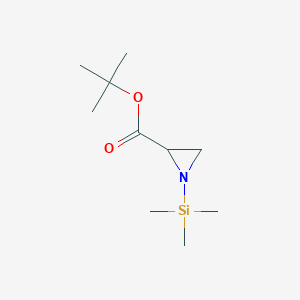
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as oxaflumic acid, is an organic compound with a unique chemical structure and a wide range of applications. It has been used as an active ingredient in pharmaceuticals, as a synthetic intermediate in the synthesis of pharmaceuticals, and as a research tool in the fields of biochemistry and physiology. Oxaflumic acid is a potent inhibitor of the enzyme cytochrome P450 (CYP) in the liver, which is responsible for the metabolism of many drugs. This property makes it a useful tool for studying the effects of drugs on the body.
Mécanisme D'action
Oxaflumic acid is a potent inhibitor of the enzyme cytochrome P450 (CYP) in the liver. CYP is responsible for the metabolism of many drugs, and its inhibition by N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid can affect the levels of drugs in the body. Oxaflumic acid binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from functioning.
Biochemical and Physiological Effects
Oxaflumic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to inhibit the activity of several hormones, including cortisol, which is involved in the regulation of stress.
Avantages Et Limitations Des Expériences En Laboratoire
Oxaflumic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a potent inhibitor of the enzyme cytochrome P450, which makes it useful for studying the effects of drugs on the body. Another advantage is that it is relatively inexpensive and easy to obtain. One limitation is that it has a short half-life, which means that it must be used quickly in experiments.
Orientations Futures
There are a number of potential future directions for the use of N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid in scientific research. One potential direction is the development of new drugs that target specific enzymes, such as cytochrome P450, to improve drug efficacy. Another potential direction is the use of N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid as a tool to study the effects of environmental toxins on the body. Additionally, N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on other organs and tissues. Finally, N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development and progression of diseases.
Méthodes De Synthèse
Oxaflumic acid can be synthesized from 4-trifluoromethylpiperidine and oxalic acid in a two-step process. In the first step, 4-trifluoromethylpiperidine is reacted with oxalic acid in the presence of a base to form the intermediate, 4-trifluoromethylpiperidine-1-carboxylic acid. In the second step, the intermediate is reacted with oxalyl chloride in the presence of a base to form N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid.
Applications De Recherche Scientifique
Oxaflumic acid has been used in a variety of scientific research applications, including the study of drug metabolism, the study of drug-drug interactions, the study of enzyme kinetics, and the study of biochemical pathways. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.
Propriétés
IUPAC Name |
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2/c13-12(14,15)9-1-5-17(6-2-9)11(18)16-10-3-7-19-8-4-10/h9-10H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBAQVHABWZZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)
![2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B6431874.png)
![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)




![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)



